Acid-PEG1-bis-PEG3-BCN

Description

BenchChem offers high-quality Acid-PEG1-bis-PEG3-BCN suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acid-PEG1-bis-PEG3-BCN including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C51H81N5O18 |

|---|---|

Molecular Weight |

1052.2 g/mol |

IUPAC Name |

2-[2-[1,3-bis[3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-2-oxoethoxy]acetic acid |

InChI |

InChI=1S/C51H81N5O18/c57-46(52-15-21-64-25-29-68-31-27-66-23-17-54-50(62)73-35-44-40-9-5-1-2-6-10-41(40)44)13-19-70-33-39(56-48(59)37-72-38-49(60)61)34-71-20-14-47(58)53-16-22-65-26-30-69-32-28-67-24-18-55-51(63)74-36-45-42-11-7-3-4-8-12-43(42)45/h39-45H,5-38H2,(H,52,57)(H,53,58)(H,54,62)(H,55,63)(H,56,59)(H,60,61)/t39?,40-,41+,42-,43+,44?,45? |

InChI Key |

GUNWFXDIBGHKDR-RQOJCTGOSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)NC(=O)COCC(=O)O)CCC#C1 |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)NC(=O)COCC(=O)O)CCC#C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Acid-PEG1-bis-PEG3-BCN

For Researchers, Scientists, and Drug Development Professionals

Acid-PEG1-bis-PEG3-BCN is a heterotrifunctional and cleavable linker molecule designed for the synthesis of antibody-drug conjugates (ADCs).[1][2] Its unique structure incorporates three key functional components: a carboxylic acid group, a polyethylene glycol (PEG) spacer, and two bicyclo[6.1.0]nonyne (BCN) moieties. This combination of features makes it a valuable tool in the field of bioconjugation, particularly for the development of targeted cancer therapies.

The carboxylic acid end of the linker allows for stable amide bond formation with primary amines, such as those found on the surface of antibodies or other proteins.[3] The PEG chains, consisting of one and three ethylene glycol units, enhance the solubility and biocompatibility of the molecule, while also reducing steric hindrance during conjugation reactions.[4] The two BCN groups are highly reactive partners in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that enables the efficient and specific attachment of azide-containing molecules, such as cytotoxic drugs, without the need for a copper catalyst.[1][5]

Core Properties and Specifications

The physicochemical properties of Acid-PEG1-bis-PEG3-BCN are critical for its application in the precise construction of ADCs. The following table summarizes the key quantitative data for this linker.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₁H₈₁N₅O₁₈ | [1] |

| Molecular Weight | 1052.22 g/mol | [1] |

| Exact Mass | 1051.5570 | [1] |

| Purity | >90% | [1][4] |

| Physical Form | Oil | [1][4] |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO. 10 mM in DMSO. | [4][6] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |

| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical. | [1] |

Mechanism of Action and Application in ADC Synthesis

The primary application of Acid-PEG1-bis-PEG3-BCN is as a linker in the construction of ADCs. The process involves a two-step conjugation strategy. First, the carboxylic acid group of the linker is activated and reacted with an amine group on a monoclonal antibody (mAb), forming a stable amide bond. Subsequently, the two BCN moieties on the linker are available to react with an azide-modified cytotoxic drug via SPAAC. This results in an ADC where the antibody specifically targets a tumor-associated antigen, delivering the potent drug directly to the cancer cells.

Experimental Protocols

While specific protocols may vary depending on the antibody and drug used, the following provides a general methodology for the conjugation of an antibody with a cytotoxic drug using Acid-PEG1-bis-PEG3-BCN.

Antibody-Linker Conjugation (Amide Coupling)

-

Antibody Preparation : Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

-

Linker Activation : Activate the carboxylic acid group of Acid-PEG1-bis-PEG3-BCN using a standard coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate organic solvent (e.g., DMF or DMSO).

-

Conjugation Reaction : Add the activated linker to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR). A typical starting point is a 5- to 20-fold molar excess of the linker.

-

Incubation : Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.

-

Purification : Remove the excess, unreacted linker and byproducts using a desalting column or tangential flow filtration (TFF).

Drug Conjugation (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC)

-

Drug Preparation : Dissolve the azide-modified cytotoxic drug in a compatible solvent (e.g., DMSO).

-

SPAAC Reaction : Add the azide-modified drug to the purified antibody-linker conjugate. A molar excess of the drug (typically 2- to 5-fold per BCN group) is used to ensure complete reaction.

-

Incubation : Incubate the reaction mixture for 4-12 hours at room temperature or 37°C. The reaction progress can be monitored by techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Final Purification : Purify the resulting ADC to remove any unreacted drug and other impurities using methods like size-exclusion chromatography (SEC) or TFF.

-

Characterization : Characterize the final ADC to determine the DAR, concentration, purity, and binding affinity.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. broadpharm.com [broadpharm.com]

- 4. acid-PEG1-bis-PEG3-BCN (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acid-PEG1-bis-PEG3-BCN - Immunomart [immunomart.org]

An In-depth Technical Guide to Acid-PEG1-bis-PEG3-BCN

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Acid-PEG1-bis-PEG3-BCN, a heterotrifunctional linker molecule. This guide is intended for researchers and professionals in the fields of bioconjugation, drug delivery, and antibody-drug conjugate (ADC) development.

Core Structure and Properties

Acid-PEG1-bis-PEG3-BCN is a versatile chemical tool designed for the precise construction of complex bioconjugates. Its structure features three key functional components: a carboxylic acid group for amide bond formation, and two bicyclo[6.1.0]nonyne (BCN) moieties for copper-free click chemistry. The molecule is built upon a polyethylene glycol (PEG) backbone, which enhances solubility and reduces steric hindrance.

The defining characteristic of this linker is its branched, heterotrifunctional nature, allowing for the attachment of up to three different molecules. The carboxylic acid can be activated to react with primary amines, such as those found on the surface of antibodies. The two BCN groups provide reactive handles for strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction. This dual reactivity makes it an ideal candidate for the development of sophisticated ADCs, where an antibody can be linked to two distinct payloads.

Physicochemical Properties

A summary of the key quantitative data for Acid-PEG1-bis-PEG3-BCN is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₁H₈₁N₅O₁₈ | [1][2] |

| Molecular Weight | 1052.21 g/mol | [1][2] |

| Appearance | Oil | [2] |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO. 10 mM in DMSO. | [3][4] |

| Storage Conditions | Store at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). Should be stored in a dry, dark environment. | [2] |

| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical. | [2] |

Applications in Drug Development

The primary application of Acid-PEG1-bis-PEG3-BCN is in the construction of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of an ADC.

The heterotrifunctional nature of Acid-PEG1-bis-PEG3-BCN allows for the creation of ADCs with a drug-to-antibody ratio (DAR) of two, with the potential for conjugating two different payloads to a single antibody. This can be advantageous for overcoming drug resistance or for synergistic therapeutic effects.

Conceptual Signaling Pathway of an ADC

The following diagram illustrates the general mechanism of action for an ADC constructed using a linker like Acid-PEG1-bis-PEG3-BCN. The ADC binds to a specific antigen on the surface of a cancer cell, is internalized, and releases its cytotoxic payload, ultimately leading to apoptosis.

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involving Acid-PEG1-bis-PEG3-BCN.

General Workflow for ADC Synthesis

The synthesis of an ADC using Acid-PEG1-bis-PEG3-BCN is a multi-step process. The following diagram outlines a typical experimental workflow.

Caption: Step-by-step workflow for synthesizing an ADC.

Detailed Experimental Protocol: Two-Step Conjugation

This protocol describes the conjugation of Acid-PEG1-bis-PEG3-BCN to an antibody via its carboxylic acid, followed by the attachment of an azide-containing payload through SPAAC.

Materials:

-

Acid-PEG1-bis-PEG3-BCN

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized cytotoxic payload

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Reaction Buffer for SPAAC (e.g., PBS, pH 7.4)

-

Purification columns (e.g., size-exclusion chromatography)

-

DMSO (anhydrous)

Procedure:

Step 1: Activation of Acid-PEG1-bis-PEG3-BCN

-

Dissolve Acid-PEG1-bis-PEG3-BCN in anhydrous DMSO to a stock concentration of 10-20 mM.

-

In a separate tube, prepare a fresh solution of EDC and NHS (or sulfo-NHS) in Activation Buffer. A typical molar ratio is 1:2:5 (Linker:EDC:NHS).

-

Add the EDC/NHS solution to the linker solution and incubate for 15-30 minutes at room temperature to form the NHS ester.

Step 2: Conjugation to the Antibody

-

Exchange the buffer of the monoclonal antibody to the Activation Buffer (pH 6.0) using a suitable desalting column.

-

Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized, but a starting point of 10:1 to 20:1 is common.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 15 minutes.

-

Remove the excess linker and byproducts by purifying the antibody-linker conjugate using a size-exclusion chromatography column equilibrated with Reaction Buffer (PBS, pH 7.4).

Step 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

-

Dissolve the azide-functionalized cytotoxic payload in DMSO to a stock concentration of 10-20 mM.

-

Add the payload solution to the purified antibody-linker conjugate. A molar excess of the payload (e.g., 5-10 fold per BCN group) is recommended to drive the reaction to completion.

-

Incubate the reaction for 12-24 hours at room temperature or 4°C with gentle mixing. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

Step 4: Purification and Characterization of the ADC

-

Purify the final ADC from excess payload and other reagents using size-exclusion chromatography.

-

Characterize the purified ADC. This should include:

-

Determination of the drug-to-antibody ratio (DAR) by techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assessment of purity and aggregation by size-exclusion chromatography (SEC).

-

In vitro cell-based assays to determine the potency and specificity of the ADC.

-

Logical Relationship of Functional Groups

The utility of Acid-PEG1-bis-PEG3-BCN stems from the orthogonal reactivity of its functional groups. The following diagram illustrates this relationship.

Caption: Orthogonal reactivity of the functional groups.

References

- 1. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid-PEG1-bis-PEG3-BCN - Immunomart [immunomart.org]

An In-depth Technical Guide to the Synthesis of Acid-PEG1-bis-PEG3-BCN

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthesis of Acid-PEG1-bis-PEG3-BCN, a heterotrifunctional linker critical in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This guide outlines a plausible synthetic strategy, experimental protocols for key transformations, and the characterization of the final product.

Introduction

Acid-PEG1-bis-PEG3-BCN is a sophisticated linker molecule designed for advanced bioconjugation applications. Its structure features two bicyclo[6.1.0]nonyne (BCN) moieties for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) and a terminal carboxylic acid for covalent attachment to amine-containing biomolecules. The integrated polyethylene glycol (PEG) chains enhance solubility and provide spatial separation between the conjugated entities. This technical guide proposes a convergent synthetic approach for the preparation of this complex molecule.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a modular assembly from three key building blocks: a central scaffold bearing the carboxylic acid and two reactive arms, and two identical PEGylated BCN moieties. The synthesis would culminate in the coupling of these fragments.

Caption: Retrosynthetic approach for Acid-PEG1-bis-PEG3-BCN.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process involving the preparation of a PEGylated BCN intermediate followed by its coupling to a central, bifunctional scaffold.

Synthesis of the PEGylated BCN Intermediate

The first phase involves the functionalization of BCN-OH with a PEG linker containing a terminal amine and a protected carboxylic acid.

Caption: Synthesis of the PEGylated BCN intermediate.

Assembly of the Final Molecule

The central scaffold, a diamine with a protected carboxylic acid, is coupled with two equivalents of the activated BCN-PEG3-COOH intermediate. Subsequent deprotection of the carboxylic acid yields the final product.

Caption: Final assembly and deprotection steps.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the synthesis of Acid-PEG1-bis-PEG3-BCN.

Activation of BCN-OH

Objective: To activate the hydroxyl group of BCN-OH for subsequent coupling with an amine.

Materials:

-

(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH)

-

p-Nitrophenyl chloroformate

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve BCN-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) dropwise.

-

Slowly add a solution of p-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the activated BCN-pNP carbonate.

Synthesis of BCN-PEG3-COOH Intermediate

Objective: To couple the activated BCN with an amino-PEG-acid linker.

Materials:

-

Activated BCN-pNP carbonate

-

H₂N-PEG₃-COOH

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve H₂N-PEG₃-COOH (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution.

-

Add a solution of activated BCN-pNP carbonate (1.1 eq) in anhydrous DMF dropwise.

-

Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by flash chromatography to obtain BCN-PEG₃-COOH.

Final Assembly and Deprotection

Objective: To couple the BCN-PEG3-COOH intermediate to the central scaffold and deprotect the terminal carboxylic acid.

Materials:

-

BCN-PEG₃-COOH

-

A suitable diamine central scaffold with a protected carboxylic acid (e.g., Boc-NH-PEG₁-NH₂)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Trifluoroacetic acid (TFA)

-

DCM

Procedure:

-

Activation of BCN-PEG₃-COOH: Dissolve BCN-PEG₃-COOH (2.2 eq) in anhydrous DCM. Add NHS (2.2 eq) and EDC (2.2 eq). Stir at room temperature for 4 hours to form the NHS ester.

-

Coupling: In a separate flask, dissolve the diamine central scaffold (1.0 eq) in anhydrous DCM. Add the activated BCN-PEG₃-NHS ester solution dropwise. Add DIPEA (2.5 eq) and stir at room temperature for 24-48 hours.

-

Purification of Protected Intermediate: Monitor the reaction by LC-MS. Upon completion, wash the reaction mixture with saturated NaHCO₃ and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography to yield the protected Acid-PEG1-bis-PEG3-BCN.

-

Deprotection: Dissolve the purified, protected intermediate in a solution of TFA in DCM (e.g., 20-50% v/v). Stir at room temperature for 1-2 hours.

-

Final Purification: Remove the solvent and TFA under reduced pressure (co-evaporate with toluene if necessary). Purify the final product by reverse-phase HPLC to obtain Acid-PEG1-bis-PEG3-BCN.

Characterization Data

The identity and purity of the synthesized Acid-PEG1-bis-PEG3-BCN should be confirmed by a combination of analytical techniques.

| Parameter | Method | Expected Result |

| Identity | ¹H NMR, ¹³C NMR | Peaks corresponding to the BCN, PEG, and acid functionalities. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. | |

| Purity | HPLC/UPLC | >95% purity with a single major peak. |

| Appearance | Visual Inspection | A colorless to pale yellow oil or solid. |

| Solubility | - | Soluble in DCM, THF, acetonitrile, DMF, and DMSO.[1] |

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₅₁H₈₁N₅O₁₈ |

| Molecular Weight | 1052.21 g/mol [1] |

| Exact Mass | 1051.5570 |

Applications in Bioconjugation

Acid-PEG1-bis-PEG3-BCN is a versatile linker for creating complex bioconjugates. The carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines on proteins, such as lysine residues. The two BCN groups can then undergo SPAAC reactions with azide-modified molecules, such as toxins, imaging agents, or other biomolecules.

Caption: Workflow for dual-payload ADC synthesis.

Conclusion

The synthesis of Acid-PEG1-bis-PEG3-BCN is a complex but achievable process for researchers with expertise in organic synthesis. The modular approach presented in this guide allows for the systematic construction of this valuable heterotrifunctional linker. The final product's unique architecture enables the development of next-generation bioconjugates with enhanced properties and functionalities, driving innovation in targeted therapeutics and diagnostics.

References

An In-Depth Technical Guide to Acid-PEG1-bis-PEG3-BCN for Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG1-bis-PEG3-BCN is a heterotrifunctional linker at the forefront of bioconjugation and drug delivery research. Its unique architecture, featuring a carboxylic acid for traditional amide coupling and two bicyclo[6.1.0]nonyne (BCN) moieties for copper-free click chemistry, enables the precise and efficient assembly of complex biomolecular constructs. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use, with a particular focus on the development of next-generation antibody-drug conjugates (ADCs).

The core of this linker's functionality lies in the strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts. This biocompatibility is a significant advantage in the development of therapeutics. The inclusion of two BCN groups allows for the attachment of two separate azide-functionalized molecules, opening avenues for creating dual-payload ADCs, targeted imaging agents, and other multi-functional biologics. The polyethylene glycol (PEG) spacers enhance solubility, reduce aggregation, and minimize steric hindrance, further improving the linker's utility in complex biological systems.

Core Properties and Specifications

Acid-PEG1-bis-PEG3-BCN is a valuable tool for researchers developing complex bioconjugates. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₅₁H₈₁N₅O₁₈ | [1] |

| Molecular Weight | 1052.22 g/mol | [1] |

| Exact Mass | 1051.5570 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF | [2] |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored dry and in the dark. | [1] |

Reaction Kinetics in Copper-Free Click Chemistry

Research on a DBCO-PEG₅-trastuzumab conjugate demonstrated that the PEG linker enhances the reaction rate by approximately 31% compared to a non-PEGylated equivalent.[3] This is attributed to the PEG spacer increasing the distance between the antibody and the reactive group, which minimizes steric hindrance and improves solubility.[3] The study also highlighted the influence of buffer composition and pH on the reaction kinetics, with HEPES buffer at pH 7 generally yielding higher rate constants than PBS.[3] Table 2 summarizes kinetic data from this study, which can be used as a proxy to estimate the performance of BCN-PEG linkers.

| Reactants | Buffer (pH 7) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |

| DBCO-Trastuzumab + 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 0.18 |

| DBCO-PEG₅-Trastuzumab + 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 0.23 |

| DBCO-Trastuzumab + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 0.24 |

| DBCO-PEG₅-Trastuzumab + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 0.37 |

Data extracted from a study on DBCO-PEGylated antibodies, serving as a reference for the expected kinetic behavior of BCN-PEG linkers.[3]

Experimental Protocols

The use of Acid-PEG1-bis-PEG3-BCN in bioconjugation, particularly for the synthesis of a dual-payload ADC, involves a multi-step process. The following protocols provide a detailed methodology for each key stage.

Protocol 1: Activation of the Carboxylic Acid and Conjugation to an Antibody

This protocol describes the activation of the carboxylic acid moiety on Acid-PEG1-bis-PEG3-BCN using EDC and Sulfo-NHS, followed by conjugation to the primary amines (e.g., lysine residues) of an antibody.

Materials:

-

Acid-PEG1-bis-PEG3-BCN

-

Antibody (in a suitable buffer, e.g., PBS at pH 7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 5.0-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting columns

Procedure:

-

Reagent Preparation:

-

Equilibrate Acid-PEG1-bis-PEG3-BCN, EDC, and Sulfo-NHS to room temperature before use.

-

Prepare a stock solution of Acid-PEG1-bis-PEG3-BCN in anhydrous DMSO (e.g., 10 mg/mL).

-

Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each). These reagents are moisture-sensitive and should be used promptly.[4]

-

-

Antibody Preparation:

-

Exchange the antibody into Coupling Buffer using a desalting column to remove any amine-containing buffers (e.g., Tris).

-

Adjust the antibody concentration to 2-5 mg/mL in cold Coupling Buffer.

-

-

Activation of Acid-PEG1-bis-PEG3-BCN:

-

In a microcentrifuge tube, combine a 10-20 fold molar excess of Acid-PEG1-bis-PEG3-BCN (from the stock solution) with a 1.5-fold molar excess of both EDC and Sulfo-NHS relative to the linker.

-

Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.[4]

-

-

Conjugation to the Antibody:

-

Add the activated linker solution to the antibody solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle rotation.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to stop the reaction.

-

-

Purification:

-

Remove excess linker and byproducts by purifying the antibody conjugate using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer to a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry (MALDI-TOF or ESI-MS).

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Dual Payload Attachment

This protocol outlines the sequential or simultaneous attachment of two different azide-functionalized payloads to the BCN-modified antibody.

Materials:

-

BCN-functionalized antibody (from Protocol 1)

-

Azide-functionalized Payload 1 (in a compatible solvent, e.g., DMSO)

-

Azide-functionalized Payload 2 (in a compatible solvent, e.g., DMSO)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Payload Preparation:

-

Prepare stock solutions of Azide-Payload 1 and Azide-Payload 2 in DMSO. The concentration will depend on the payload's solubility and the desired molar excess.

-

-

SPAAC Reaction:

-

To the BCN-functionalized antibody in Reaction Buffer, add a 5-10 fold molar excess of Azide-Payload 1.

-

Incubate the reaction for 4-12 hours at room temperature or 37°C. The reaction can be monitored by LC-MS to determine the optimal reaction time.

-

After the first conjugation is complete (as determined by characterization), add a 5-10 fold molar excess of Azide-Payload 2.

-

Incubate for another 4-12 hours under the same conditions.

-

Note: For simultaneous conjugation, both payloads can be added at the same time. This may be suitable if the payloads have similar reactivity and no specific order of addition is required.

-

-

Purification:

-

Purify the dual-payload ADC to remove unreacted payloads and any reaction byproducts. This is typically achieved using SEC or hydrophobic interaction chromatography (HIC).

-

-

Characterization:

-

Characterize the final dual-payload ADC to confirm the attachment of both payloads and to determine the final drug-to-antibody ratio (DAR). Techniques include HIC, LC-MS, and UV-Vis spectroscopy.

-

Visualization of Workflows and Mechanisms

Experimental Workflow for Dual-Payload ADC Synthesis

The following diagram illustrates the key steps in the synthesis of a dual-payload ADC using Acid-PEG1-bis-PEG3-BCN.

Caption: Workflow for synthesizing a dual-payload ADC.

Proposed Mechanism of Action for a Dual-Payload ADC

This diagram illustrates the proposed mechanism of action for a dual-payload ADC designed to overcome drug resistance by targeting two distinct cellular pathways.

Caption: Dual-payload ADC mechanism of action.

Conclusion

Acid-PEG1-bis-PEG3-BCN is a sophisticated and versatile tool for the construction of advanced bioconjugates. Its heterotrifunctional nature, combined with the biocompatibility of copper-free click chemistry, makes it particularly well-suited for the development of next-generation therapeutics like dual-payload ADCs. By providing two points of attachment for azide-modified molecules, this linker enables researchers to design and synthesize complex constructs with enhanced therapeutic potential. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for scientists and drug development professionals to harness the full potential of this innovative chemical linker. As the field of bioconjugation continues to evolve, the demand for such precisely engineered linkers will undoubtedly grow, paving the way for new and more effective treatments for a wide range of diseases.

References

The Strategic Role of the PEG Linker in Acid-PEG1-bis-PEG3-BCN for Advanced Antibody-Drug Conjugates

For Immediate Release

This technical guide provides an in-depth analysis of the Acid-PEG1-bis-PEG3-BCN linker, a heterotrifunctional molecule designed for the development of next-generation antibody-drug conjugates (ADCs). The guide will be of interest to researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the core functions of its polyethylene glycol (PEG) linker components, its chemical properties, and its application in bioconjugation strategies.

Introduction to Acid-PEG1-bis-PEG3-BCN

Acid-PEG1-bis-PEG3-BCN is a sophisticated ADC linker characterized by its heterotrifunctional nature. It incorporates a carboxylic acid group for amide bond formation, and two bicyclo[6.1.0]nonyne (BCN) moieties for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[1][2][3] The presence of discrete PEG units (PEG1 and PEG3) within its backbone is a key design feature that imparts several beneficial properties to the final ADC construct. This linker is categorized as cleavable and contains a total of four PEG units.[1]

Core Function of the PEG Linker

The integration of PEG chains into ADC linkers is a widely adopted strategy to enhance the overall performance and therapeutic index of the conjugate.[][5] The PEG components of Acid-PEG1-bis-PEG3-BCN serve several critical functions:

-

Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation of the final conjugate in aqueous environments. The hydrophilic nature of the PEG linker counteracts this hydrophobicity, improving the solubility and overall biophysical stability of the ADC.[][6] This helps to prevent aggregation-induced loss of efficacy and potential immunogenicity.

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is known to increase the hydrodynamic volume of the resulting conjugate. This increased size reduces renal clearance, thereby prolonging the circulation half-life of the ADC in the bloodstream.[][7] This extended half-life allows for greater accumulation of the ADC at the tumor site, potentially leading to improved therapeutic outcomes. Studies on ADCs with branched or pendant PEG linkers have shown slower clearance rates compared to those with linear PEG linkers.[7]

-

Steric Hindrance and Shielding: The flexible PEG chains can create a "shield" around the payload, minimizing non-specific interactions with other biomolecules and reducing uptake by the reticuloendothelial system.[6] This shielding effect can also decrease the immunogenicity of the ADC.[]

-

Controlled Drug Release: While the primary cleavage site of the Acid-PEG1-bis-PEG3-BCN linker is not explicitly defined in the available literature, the PEG components can influence the accessibility of the cleavable moiety to enzymatic or chemical triggers within the target cell, thereby modulating the drug release profile.

Physicochemical Properties

A summary of the known quantitative data for Acid-PEG1-bis-PEG3-BCN is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅₁H₈₁N₅O₁₈ | [3] |

| Molecular Weight | 1052.22 g/mol | [3] |

| Solubility | 10 mM in DMSO | Immunomart |

Experimental Protocols

While a specific, validated protocol for Acid-PEG1-bis-PEG3-BCN is not available, a general workflow for its use in the synthesis of a dual-payload ADC can be inferred from its structure and general bioconjugation principles.

General Workflow for Dual-Payload ADC Synthesis

This conceptual workflow outlines the steps for conjugating two different azide-modified payloads to an antibody that has been functionalized with Acid-PEG1-bis-PEG3-BCN.

Detailed Methodologies

Step 1: Activation of Carboxylic Acid

The carboxylic acid moiety of Acid-PEG1-bis-PEG3-BCN must first be activated to facilitate reaction with primary amines (e.g., lysine residues) on the antibody. A common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester.

Step 2: Antibody-Linker Conjugation

The activated linker is then reacted with the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5). The stoichiometry of the reaction should be carefully controlled to achieve the desired drug-to-antibody ratio (DAR).

Step 3: Payload Conjugation via SPAAC

The two distinct azide-functionalized payloads are sequentially or simultaneously reacted with the BCN groups on the antibody-linker conjugate. The SPAAC reaction proceeds under mild, biocompatible conditions without the need for a copper catalyst.[8] The reaction is typically carried out in an aqueous buffer at room temperature.[8]

Step 4: Purification and Characterization

The resulting dual-payload ADC is purified to remove unconjugated linkers, payloads, and antibodies. Common purification techniques include size-exclusion chromatography (SEC). The purified ADC is then characterized to determine the DAR, aggregation levels, and payload distribution, using methods such as hydrophobic interaction chromatography (HIC), mass spectrometry (MS), and UV-Vis spectroscopy.[9]

Logical Relationship of Molecular Components

The structure of Acid-PEG1-bis-PEG3-BCN is designed for a specific sequence of conjugation events, as illustrated in the diagram below.

Signaling Pathway Context

ADCs developed using this linker would be applicable in various targeted cancer therapies. The general mechanism of action involves the ADC binding to a specific antigen on the surface of a cancer cell, followed by internalization. Once inside the cell, the payload is released from the linker, leading to cell death. The dual-payload capability of this linker allows for the delivery of two different cytotoxic agents, which could potentially overcome drug resistance and enhance therapeutic efficacy by targeting multiple cellular pathways simultaneously.[10][11]

Conclusion

The Acid-PEG1-bis-PEG3-BCN linker represents a sophisticated tool for the construction of advanced ADCs. The integral PEG components are crucial for enhancing the solubility, stability, and pharmacokinetic profile of the resulting conjugate. Its heterotrifunctional nature enables the site-specific conjugation of two distinct payloads, offering a promising strategy to enhance therapeutic efficacy and overcome drug resistance in targeted cancer therapy. Further research is warranted to fully characterize the in vitro and in vivo performance of ADCs constructed with this specific linker.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. acid-PEG1-bis-PEG3-BCN (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. medkoo.com [medkoo.com]

- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates [acs.figshare.com]

- 6. purepeg.com [purepeg.com]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ysciei.com [ysciei.com]

- 11. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Heterotrifunctional Linker: Acid-PEG1-bis-PEG3-BCN

For Researchers, Scientists, and Drug Development Professionals

The field of targeted therapeutics is continually advancing, with antibody-drug conjugates (ADCs) representing a significant modality in precision medicine. Central to the design and efficacy of next-generation ADCs is the linker technology that connects the monoclonal antibody to the cytotoxic payload. This technical guide provides a comprehensive overview of the Acid-PEG1-bis-PEG3-BCN heterotrifunctional linker, a sophisticated tool for the development of complex bioconjugates.

Introduction to Acid-PEG1-bis-PEG3-BCN

Acid-PEG1-bis-PEG3-BCN is a heterotrifunctional linker designed for advanced bioconjugation strategies, particularly in the construction of antibody-drug conjugates with dual payloads.[1][2] Its unique architecture comprises three key functional elements:

-

A Carboxylic Acid (-COOH) Group: This terminal group provides a reactive handle for stable amide bond formation with primary amines, such as the lysine residues on an antibody or other amine-functionalized biomolecules.[3][4]

-

Two Bicyclo[6.1.0]nonyne (BCN) Moieties: These strained alkyne groups are poised for copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.[1][5] The presence of two BCN groups allows for the attachment of two separate azide-containing molecules, such as different cytotoxic payloads.[1][2]

-

Polyethylene Glycol (PEG) Spacers (PEG1 and PEG3): The integrated PEG chains (one short PEG1 unit and two longer PEG3 units) enhance the linker's hydrophilicity. This increased water solubility helps to mitigate aggregation of the final conjugate and can improve its pharmacokinetic properties.[6][7]

This trifunctional nature enables a sequential and controlled conjugation strategy, allowing for the precise attachment of a biomolecule and two distinct payloads.

Quantitative Data

The following table summarizes the key quantitative data for the Acid-PEG1-bis-PEG3-BCN linker.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₁H₈₁N₅O₁₈ | [8] |

| Molecular Weight | 1052.21 g/mol | [8] |

| Exact Mass | 1051.5570 | [9] |

| Solubility | Soluble in DMSO | [10] |

| Storage Conditions | -20°C for long-term storage | [9] |

Experimental Protocols

The use of Acid-PEG1-bis-PEG3-BCN in constructing a dual-payload ADC involves a series of well-defined steps. The following protocols are generalized methodologies based on established bioconjugation techniques.[3][5][11]

Amide Coupling of the Linker to an Antibody

This protocol describes the conjugation of the linker's carboxylic acid group to the lysine residues of a monoclonal antibody (mAb).

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Acid-PEG1-bis-PEG3-BCN linker

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

-

Antibody Preparation: Ensure the mAb is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer.

-

Linker Activation:

-

Dissolve the Acid-PEG1-bis-PEG3-BCN linker, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.2 (Linker:EDC:NHS).

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

-

Conjugation:

-

Add the activated linker solution to the mAb solution. The molar excess of the linker over the mAb will determine the final drug-to-antibody ratio (DAR) and should be optimized.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

-

-

Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted activated linker.

-

Purification: Purify the mAb-linker conjugate using SEC or TFF to remove excess linker and other reagents.

-

Characterization: Characterize the conjugate by methods such as UV-Vis spectroscopy, mass spectrometry, and SEC to determine the linker-to-antibody ratio.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Payload Attachment

This protocol outlines the conjugation of two different azide-functionalized payloads to the BCN groups on the mAb-linker conjugate.

Materials:

-

mAb-linker conjugate from the previous step

-

Azide-functionalized payload 1

-

Azide-functionalized payload 2

-

Co-solvent (e.g., DMSO or DMF) if payloads have limited aqueous solubility

-

Purification system (e.g., SEC or hydrophobic interaction chromatography (HIC))

Procedure:

-

Payload Preparation: Dissolve the azide-functionalized payloads in a minimal amount of a water-miscible co-solvent.

-

Sequential Conjugation (recommended):

-

Add the first azide-payload to the mAb-linker conjugate solution. The molar excess should be optimized.

-

Incubate for 4-12 hours at 4°C or room temperature. The reaction progress can be monitored by LC-MS.

-

Once the first conjugation is complete, the intermediate can be purified or the second azide-payload can be added directly.

-

Add the second azide-payload and incubate for another 4-12 hours under the same conditions.

-

-

Purification: Purify the final dual-payload ADC using an appropriate chromatography method to remove unreacted payloads and co-solvent.

-

Characterization: The final ADC should be thoroughly characterized to determine the final DAR for each payload, the overall DAR, aggregation levels, and in vitro potency.

Visualizations

Logical Workflow for Dual-Payload ADC Synthesis

The following diagram illustrates the sequential steps involved in the synthesis of a dual-payload ADC using the Acid-PEG1-bis-PEG3-BCN linker.

References

- 1. adcreview.com [adcreview.com]

- 2. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. | Semantic Scholar [semanticscholar.org]

- 10. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Understanding the mechanisms of action of pyrrolobenzodiazepine dimer-based antibody-drug conjugates - UCL Discovery [discovery.ucl.ac.uk]

An In-depth Technical Guide to Acid-PEG1-bis-PEG3-BCN for Dual-Payload Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The evolution of ADC technology has led to the development of dual-payload ADCs, which aim to enhance therapeutic efficacy, overcome drug resistance, and address tumor heterogeneity by delivering two distinct drug molecules to the target cell.[1] A critical component in the design of such sophisticated bio-therapeutics is the linker molecule that connects the antibody to the payloads. This guide provides a detailed technical overview of a specific heterotrifunctional linker, Acid-PEG1-bis-PEG3-BCN , for the construction of dual-payload ADCs.

This linker possesses a carboxylic acid group for stable amide bond formation with an antibody, and two bicyclononyne (BCN) moieties that enable copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for the attachment of two distinct azide-modified payloads. The integrated polyethylene glycol (PEG) chains enhance the solubility and pharmacokinetic properties of the resulting ADC.

Core Concepts

Dual-Payload ADC Strategy

The rationale behind dual-payload ADCs is to deliver a combination of therapeutic agents with different mechanisms of action to the same target cell. This can lead to synergistic or additive anti-tumor effects and can circumvent resistance mechanisms that may arise against a single payload.[1] The Acid-PEG1-bis-PEG3-BCN linker is designed to facilitate the precise, site-specific conjugation of two different payloads, allowing for controlled drug-to-antibody ratios (DAR) for each payload.

The Role of the Linker Components

-

Carboxylic Acid: This functional group allows for covalent attachment to the antibody, typically via amide bond formation with lysine residues or other engineered sites.

-

bis-BCN: The two bicyclononyne groups are strained alkynes that react efficiently and specifically with azide-functionalized molecules through SPAAC. This "click chemistry" reaction is bio-orthogonal, meaning it does not interfere with biological functional groups, and proceeds without the need for a cytotoxic copper catalyst.

-

PEG Chains: The PEG1 and PEG3 units are hydrophilic spacers that can improve the solubility and stability of the ADC, reduce aggregation, and potentially prolong its circulation half-life.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of a dual-payload ADC using the Acid-PEG1-bis-PEG3-BCN linker. These are based on established procedures for the construction of complex ADCs.

1. Antibody Modification and Linker Conjugation

-

Objective: To conjugate the Acid-PEG1-bis-PEG3-BCN linker to a monoclonal antibody.

-

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Acid-PEG1-bis-PEG3-BCN linker

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dimethylformamide (DMF)

-

Purification system (e.g., size-exclusion chromatography)

-

-

Procedure:

-

Activate the carboxylic acid group of the Acid-PEG1-bis-PEG3-BCN linker by reacting it with NHS and EDC in DMF to form an NHS ester.

-

Add the activated linker to the antibody solution at a specific molar ratio to control the degree of labeling.

-

Allow the reaction to proceed at room temperature for a defined period (e.g., 2-4 hours).

-

Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess linker and reagents.

-

Characterize the conjugate by UV-Vis spectroscopy to determine protein concentration and by mass spectrometry to confirm linker attachment.

-

2. Dual-Payload Attachment via SPAAC

-

Objective: To sequentially or simultaneously attach two different azide-modified payloads to the BCN groups of the antibody-linker conjugate.

-

Materials:

-

Antibody-linker conjugate from the previous step

-

Azide-modified payload 1 (e.g., Azido-PEG-MMAE)

-

Azide-modified payload 2 (e.g., Azido-PEG-PBD)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., hydrophobic interaction chromatography - HIC)

-

-

Procedure:

-

Dissolve the azide-modified payloads in a suitable solvent (e.g., DMSO).

-

Add the first azide-modified payload to the antibody-linker conjugate solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) for a specific duration (e.g., 4-16 hours).

-

After the first conjugation, the second azide-modified payload can be added to the same reaction mixture for a subsequent incubation period.

-

Purify the final dual-payload ADC using HIC to separate species with different drug-to-antibody ratios.

-

Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

-

3. Characterization of the Dual-Payload ADC

-

Objective: To determine the critical quality attributes of the final ADC.

-

Methods:

-

Hydrophobic Interaction Chromatography (HIC): To determine the DAR and the distribution of different drug-loaded species.[2][3][4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity and integrity of the ADC and to determine the average DAR.[2][4][5][6]

-

Size-Exclusion Chromatography (SEC): To assess the level of aggregation.

-

In vitro Cytotoxicity Assays: To evaluate the potency of the dual-payload ADC on target cancer cell lines.[7][8]

-

Data Presentation

The following tables summarize hypothetical quantitative data for a dual-payload ADC constructed with the Acid-PEG1-bis-PEG3-BCN linker.

Table 1: Characterization of a Dual-Payload ADC

| Parameter | Value | Method |

| Average DAR (Payload 1) | 2.1 | HIC / LC-MS |

| Average DAR (Payload 2) | 1.9 | HIC / LC-MS |

| Total Average DAR | 4.0 | HIC / LC-MS |

| Purity | >95% | SEC-HPLC |

| Monomer Content | >98% | SEC-HPLC |

Table 2: In Vitro Cytotoxicity Data

| Cell Line | ADC Construct | IC50 (nM) |

| HER2+ (SK-BR-3) | Dual-Payload ADC | 0.5 |

| HER2+ (SK-BR-3) | Single-Payload ADC (Payload 1) | 2.1 |

| HER2+ (SK-BR-3) | Single-Payload ADC (Payload 2) | 1.5 |

| HER2- (MCF-7) | Dual-Payload ADC | >100 |

Visualizations

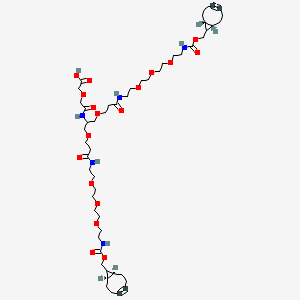

Diagram 1: Structure of Acid-PEG1-bis-PEG3-BCN Linker

Caption: Molecular structure of the Acid-PEG1-bis-PEG3-BCN linker.

Diagram 2: Experimental Workflow for Dual-Payload ADC Synthesis

Caption: Workflow for the synthesis and purification of a dual-payload ADC.

Diagram 3: Signaling Pathway of a Hypothetical Dual-Payload ADC

Caption: Mechanism of action for a dual-payload ADC.

Conclusion

The Acid-PEG1-bis-PEG3-BCN linker represents a sophisticated and enabling technology for the development of next-generation, dual-payload ADCs. Its design allows for the site-specific and controlled attachment of two distinct payloads through bio-orthogonal click chemistry, while the integrated PEG chains can confer favorable biopharmaceutical properties. The ability to create homogeneous dual-payload ADCs with defined DARs is a significant advantage for optimizing therapeutic efficacy and safety. The experimental protocols and characterization methods outlined in this guide provide a framework for researchers and drug developers to explore the potential of this and similar linkers in creating novel and more effective cancer therapies.

References

- 1. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antibody Conjugation using Acid-PEG1-bis-PEG3-BCN

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) as targeted therapeutics has revolutionized the field of oncology and beyond. A critical component of ADC construction is the linker that connects the antibody to the cytotoxic payload. The choice of linker significantly impacts the stability, efficacy, and pharmacokinetic properties of the ADC. This document provides detailed application notes and protocols for the use of Acid-PEG1-bis-PEG3-BCN, a novel heterotrifunctional linker designed for advanced antibody conjugation.

Acid-PEG1-bis-PEG3-BCN is a versatile linker featuring a carboxylic acid group for covalent attachment to antibodies and two bicyclo[6.1.0]nonyne (BCN) moieties for subsequent conjugation of azide-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This copper-free click chemistry reaction is bioorthogonal, proceeding with high efficiency and specificity under mild, physiological conditions, thus preserving the integrity and function of the antibody.[3][] The branched structure with two BCN groups allows for the attachment of two payload molecules per linker, enabling the synthesis of ADCs with a potentially higher drug-to-antibody ratio (DAR). The hydrophilic polyethylene glycol (PEG) spacers (PEG1 and PEG3) enhance the solubility of the linker and the resulting ADC, which can help to reduce aggregation and improve pharmacokinetic properties.[1]

These application notes provide a two-stage protocol for the conjugation of an antibody with an azide-modified payload using the Acid-PEG1-bis-PEG3-BCN linker. The first stage involves the activation of the linker's carboxylic acid and its conjugation to primary amines (e.g., lysine residues) on the antibody surface. The second stage is the SPAAC reaction between the BCN-modified antibody and an azide-functionalized payload.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

| Reagent | Supplier | Purpose |

| Acid-PEG1-bis-PEG3-BCN | Various | Heterotrifunctional Linker |

| Monoclonal Antibody (mAb) | User-defined | Targeting Moiety |

| Azide-modified Payload | User-defined | Therapeutic or Imaging Agent |

| N-Hydroxysuccinimide (NHS) | Standard Chemical Supplier | Carboxylic Acid Activator |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | Standard Chemical Supplier | Carboxylic Acid Activator |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for Linker and Payload |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco/Invitrogen | Reaction and Storage Buffer |

| Borate Buffer, pH 8.5 | User-prepared | Amide Coupling Reaction Buffer |

| Zeba™ Spin Desalting Columns (or equivalent) | Thermo Fisher Scientific | Buffer Exchange and Purification |

| Amicon® Ultra Centrifugal Filter Units (or equivalent) | MilliporeSigma | Concentration and Purification |

| Hydrophobic Interaction Chromatography (HIC) Column | Tosoh Bioscience, Agilent | ADC Purification and Analysis |

| Mass Spectrometer (e.g., Q-TOF, Orbitrap) | Waters, Thermo Fisher, Sciex | ADC Characterization |

Experimental Protocols

Stage 1: Antibody Modification with Acid-PEG1-bis-PEG3-BCN

This protocol describes the conjugation of the Acid-PEG1-bis-PEG3-BCN linker to the antibody via amide bond formation. The carboxylic acid on the linker is first activated to an NHS ester, which then reacts with primary amines on the antibody.[]

1.1. Preparation of Reagents:

-

Antibody Solution: Prepare the antibody at a concentration of 2-10 mg/mL in PBS, pH 7.4.

-

Linker Stock Solution: Dissolve Acid-PEG1-bis-PEG3-BCN in anhydrous DMSO to a final concentration of 10-20 mM.

-

Activation Reagents: Prepare fresh stock solutions of NHS and EDC in anhydrous DMSO or water at a concentration of 100 mM.

1.2. Activation of Acid-PEG1-bis-PEG3-BCN Linker:

-

In a microcentrifuge tube, combine the Acid-PEG1-bis-PEG3-BCN stock solution with EDC and NHS stock solutions.

-

A recommended starting molar ratio is 1:1.2:1.2 (Linker:EDC:NHS).

-

Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-activated linker.

1.3. Conjugation to the Antibody:

-

Adjust the pH of the antibody solution to 8.0-8.5 by adding an appropriate volume of borate buffer, pH 8.5. This pH is optimal for the reaction between NHS esters and primary amines.[]

-

Add the freshly prepared NHS-activated linker solution to the antibody solution. The molar excess of the linker over the antibody will influence the number of linkers attached per antibody. A starting range of 5 to 20 molar equivalents is recommended.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

1.4. Purification of the BCN-Modified Antibody:

-

Remove the excess, unreacted linker and byproducts by buffer exchange into PBS, pH 7.4. This can be achieved using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through tangential flow filtration (TFF).[]

-

Concentrate the purified BCN-modified antibody using a centrifugal filter unit with a molecular weight cutoff appropriate for the antibody (e.g., 50 kDa).

-

Determine the concentration of the modified antibody using a standard protein assay (e.g., BCA or absorbance at 280 nm).

Stage 2: Conjugation of Azide-Payload via SPAAC

This protocol details the reaction between the BCN-modified antibody and an azide-functionalized payload.

2.1. Preparation of Reagents:

-

BCN-Modified Antibody: Use the purified antibody from Stage 1.

-

Azide-Payload Stock Solution: Dissolve the azide-modified payload in an appropriate solvent (e.g., DMSO) to a concentration of 10-50 mM.

2.2. SPAAC Reaction:

-

Add the azide-payload stock solution to the BCN-modified antibody solution. A molar excess of the azide-payload over the BCN groups on the antibody is recommended to drive the reaction to completion. A starting point is a 2 to 5-fold molar excess of the payload per BCN group.

-

The final concentration of any organic co-solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain antibody stability.

-

Incubate the reaction mixture for 4-16 hours at room temperature or 4°C. The reaction progress can be monitored by LC-MS.

2.3. Purification of the Final Antibody-Drug Conjugate (ADC):

-

Remove the excess azide-payload and any remaining organic solvent using a desalting column, TFF, or dialysis.[]

-

For a more homogenous ADC product, further purification can be performed using chromatography techniques such as Size Exclusion Chromatography (SEC) to remove aggregates or Hydrophobic Interaction Chromatography (HIC) to separate species with different drug-to-antibody ratios.[8][9]

-

The final ADC should be stored in a suitable buffer (e.g., PBS) at 2-8°C or frozen at -80°C for long-term storage, depending on the stability of the payload and antibody.

Quantitative Data and Optimization

The following tables provide recommended starting parameters for the conjugation reactions. These should be optimized for each specific antibody and payload combination.

Table 1: Recommended Parameters for Stage 1 - Antibody Modification

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can increase reaction efficiency but may also promote aggregation. |

| Linker:Antibody Molar Ratio | 5:1 to 20:1 | This ratio will directly impact the average number of linkers per antibody. Start with a lower ratio and increase as needed. |

| EDC:Linker Molar Ratio | 1.2:1 to 2:1 | A slight excess of EDC ensures efficient activation of the carboxylic acid. |

| NHS:Linker Molar Ratio | 1.2:1 to 2:1 | A slight excess of NHS stabilizes the activated intermediate. |

| Reaction pH | 8.0 - 8.5 | Optimal for the reaction of NHS esters with primary amines. |

| Reaction Time | 1 - 2 hours | Longer times may lead to hydrolysis of the NHS ester. |

| Reaction Temperature | Room Temperature (20-25°C) |

Table 2: Recommended Parameters for Stage 2 - SPAAC Reaction

| Parameter | Recommended Range | Notes |

| Azide-Payload:BCN Molar Ratio | 2:1 to 5:1 | A molar excess of the payload drives the reaction towards completion. The number of BCN groups is estimated from the previous step. |

| Organic Co-solvent (e.g., DMSO) | < 10% (v/v) | Minimize to maintain antibody stability. |

| Reaction Time | 4 - 16 hours | Can be optimized by monitoring the reaction progress. |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures may be required for sensitive payloads or antibodies. |

Characterization of the Antibody-Drug Conjugate

The final ADC should be thoroughly characterized to determine its critical quality attributes.

-

Drug-to-Antibody Ratio (DAR): The average number of payload molecules per antibody is a key parameter. It can be determined by:

-

Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species with different numbers of conjugated payloads. The average DAR is calculated from the peak areas of the different species.[][11]

-

Mass Spectrometry (MS): Intact mass analysis of the ADC can resolve species with different numbers of payloads, allowing for a precise DAR calculation.[12]

-

UV-Vis Spectroscopy: If the payload has a distinct UV-Vis absorbance from the antibody, the DAR can be estimated using the Beer-Lambert law.[13]

-

-

Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to assess the presence of aggregates and fragments in the final ADC product.

-

In Vitro Potency: The biological activity of the ADC should be confirmed through relevant cell-based assays.

Visualizations

Signaling Pathway and Chemical Reactions

Caption: Chemical reactions in the two-stage antibody conjugation process.

Experimental Workflow

Caption: Overall experimental workflow for ADC synthesis and characterization.

References

- 1. acid-PEG1-bis-PEG3-BCN (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. medkoo.com [medkoo.com]

- 3. vectorlabs.com [vectorlabs.com]

- 8. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 11. lcms.cz [lcms.cz]

- 12. sciex.com [sciex.com]

- 13. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]

Application Notes and Protocols for Acid-PEG1-bis-PEG3-BCN in ADC Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Acid-PEG1-bis-PEG3-BCN, a heterotrifunctional and cleavable linker, in the synthesis of antibody-drug conjugates (ADCs). This linker is designed for advanced ADC development, leveraging the power of strain-promoted alkyne-azide cycloaddition (SPAAC) for efficient and specific bioconjugation.

Introduction to Acid-PEG1-bis-PEG3-BCN

Acid-PEG1-bis-PEG3-BCN is a valuable tool in the field of bioconjugation, particularly for the construction of ADCs.[1][2][3] It is a cleavable linker containing four polyethylene glycol (PEG) units, which enhances solubility and reduces aggregation of the final ADC product.[4][5][6]

Structurally, this linker possesses three key functional groups:

-

A Carboxylic Acid (-COOH): This group allows for the covalent attachment to amine-containing molecules, such as lysine residues on an antibody or an amine-functionalized payload, through the formation of a stable amide bond.[4][7][8]

-

Two Bicyclo[6.1.0]nonyne (BCN) Moieties: These strained alkyne groups are highly reactive towards azide-functionalized molecules via SPAAC.[1][4][5][7] This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity under mild, aqueous conditions without the need for a toxic copper catalyst, making it ideal for working with sensitive biological molecules like antibodies.[][10][11][12]

The heterotrifunctional nature of this linker allows for flexible conjugation strategies, such as the attachment of two payload molecules to a single point on the antibody, potentially increasing the drug-to-antibody ratio (DAR).

Principle of ADC Synthesis using Acid-PEG1-bis-PEG3-BCN

The synthesis of an ADC using this linker typically involves a two-step process. First, the carboxylic acid on the linker is activated and reacted with an amine group on either the antibody or the payload. Subsequently, the BCN groups on the linker are reacted with an azide-modified counterpart (payload or antibody, respectively) via SPAAC.

Below is a diagram illustrating the general workflow for ADC synthesis using Acid-PEG1-bis-PEG3-BCN.

Caption: General workflow for ADC synthesis using Acid-PEG1-bis-PEG3-BCN.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using Acid-PEG1-bis-PEG3-BCN. Optimization of reaction conditions may be necessary for specific antibodies and payloads.

Materials and Reagents

-

Antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.4

-

Acid-PEG1-bis-PEG3-BCN

-

Azide-modified payload

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Dimethyl sulfoxide (DMSO)

-

Reaction buffers (e.g., PBS, borate buffer)

-

Quenching reagents (e.g., hydroxylamine, Tris buffer)

-

Purification columns (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)

-

Analytical instruments (e.g., UV-Vis spectrophotometer, Mass Spectrometer, SDS-PAGE equipment)

Protocol 1: Antibody-Linker Conjugation (Amide Coupling)

This protocol describes the conjugation of the linker to the antibody's lysine residues.

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

-

Linker Activation:

-

Dissolve Acid-PEG1-bis-PEG3-BCN in anhydrous DMSO to a stock concentration of 10-20 mM.

-

In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water. A 1.5 to 2-fold molar excess of EDC/NHS over the linker is recommended.

-

Add the EDC/NHS solution to the linker solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

-

-

Conjugation Reaction:

-

Add the activated linker solution to the antibody solution. A molar ratio of 5-20 equivalents of linker to one equivalent of antibody is a good starting point for optimization.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Remove the excess, unreacted linker and byproducts by SEC using a desalting column equilibrated with PBS.

-

Collect the fractions containing the antibody-linker conjugate, identified by UV absorbance at 280 nm.

-

-

Characterization (Optional Intermediate Step):

-

Determine the average number of linkers per antibody by Mass Spectrometry (MS).

-

Protocol 2: Payload Conjugation (SPAAC Reaction)

This protocol details the attachment of the azide-modified payload to the BCN-functionalized antibody.

-

Payload Preparation: Dissolve the azide-modified payload in DMSO to a stock concentration of 10-50 mM.

-

SPAAC Reaction:

-

To the purified antibody-linker conjugate solution, add the azide-payload solution. A 1.5 to 5-fold molar excess of the payload per BCN group on the antibody is recommended.

-

Incubate the reaction for 4-24 hours at room temperature or 37°C. The reaction progress can be monitored by HIC-HPLC.

-

-

Purification of the ADC:

-

Purify the ADC from excess payload and other impurities using SEC or HIC. HIC is particularly useful for separating ADCs with different DARs.

-

The choice of purification method will depend on the physicochemical properties of the payload and the resulting ADC.

-

Characterization of the Final ADC

Thorough characterization is crucial to ensure the quality and consistency of the synthesized ADC.

-

Drug-to-Antibody Ratio (DAR):

-

UV-Vis Spectroscopy: If the payload has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and the specific wavelength for the payload.

-

Mass Spectrometry (MS): Deconvoluted mass spectra of the intact or deglycosylated ADC can provide a precise determination of the DAR and the distribution of different drug-loaded species.

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs, allowing for the quantification of each species.

-

-

Purity and Aggregation:

-

Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.

-

SDS-PAGE: Non-reducing and reducing SDS-PAGE can be used to assess the integrity of the ADC and confirm the covalent attachment of the payload.

-

-

In Vitro Cell-Based Assays:

-

Cytotoxicity Assays: The potency of the ADC can be evaluated using in vitro cytotoxicity assays on target and non-target cell lines.

-

Binding Assays: The binding affinity of the ADC to its target antigen can be assessed by ELISA or flow cytometry to ensure that the conjugation process has not compromised the antibody's binding capability.

-

Quantitative Data Summary

The following tables provide representative data that can be obtained during ADC synthesis and characterization. The exact values will vary depending on the specific antibody, payload, and reaction conditions used.

Table 1: Reaction Conditions and Efficiency

| Parameter | Typical Range | Purpose |

| Amide Coupling | ||

| Linker:Antibody Molar Ratio | 5:1 to 20:1 | To control the number of linkers attached to the antibody. |

| Reaction Time | 2 - 4 hours | To ensure sufficient reaction completion. |

| Reaction Temperature | 4°C or Room Temperature | To balance reaction rate and antibody stability. |

| SPAAC Reaction | ||

| Payload:BCN Molar Ratio | 1.5:1 to 5:1 | To drive the reaction to completion. |

| Reaction Time | 4 - 24 hours | To allow for efficient cycloaddition. |

| Reaction Temperature | Room Temperature or 37°C | To optimize reaction kinetics. |

Table 2: ADC Characterization Data

| Parameter | Typical Value/Range | Method of Determination |

| Average DAR | 2 - 8 | MS, UV-Vis, HIC |

| Monomer Purity | > 95% | SEC |

| Aggregates | < 5% | SEC |

| In Vitro Potency (IC50) | nM to pM range | Cytotoxicity Assay |

| Antigen Binding (KD) | Similar to unmodified Ab | ELISA, SPR, Flow Cytometry |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Linker Incorporation | - Inefficient activation of the carboxylic acid.- Inaccessible lysine residues on the antibody. | - Use fresh EDC/NHS solutions.- Increase the linker:antibody molar ratio.- Optimize reaction pH (7.5-8.5). |

| Low Payload Conjugation (Low DAR) | - Incomplete SPAAC reaction.- Steric hindrance.- Inaccurate quantification of BCN groups. | - Increase payload:BCN ratio.- Increase reaction time and/or temperature.- Use MS to confirm the number of linkers per antibody. |

| High Levels of Aggregation | - Hydrophobic payload.- High DAR.- Suboptimal buffer conditions. | - Optimize the purification process (e.g., use HIC).- Reduce the linker:antibody ratio to target a lower DAR.- Screen different buffer formulations. |

| Loss of Antibody Binding | - Conjugation at or near the antigen-binding site. | - Consider site-specific conjugation methods if random lysine conjugation is problematic. |

Logical Relationships in ADC Development

The following diagram illustrates the interconnected factors that need to be considered for successful ADC development.

Caption: Interdependencies in Antibody-Drug Conjugate development.

By following these detailed application notes and protocols, researchers can effectively utilize Acid-PEG1-bis-PEG3-BCN to generate novel and potent antibody-drug conjugates for a wide range of therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Acid-PEG1-bis-PEG3-BCN - Immunomart [immunomart.org]

- 3. ADCs Linker/Click Chemistry | DC Chemicals [dcchemicals.com]

- 4. acid-PEG1-bis-PEG3-BCN (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]

- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. medkoo.com [medkoo.com]

- 8. endo-BCN-PEG3-acid, CAS 1807501-82-1 | AxisPharm [axispharm.com]

- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 12. precisepeg.com [precisepeg.com]

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Acid-PEG1-bis-PEG3-BCN

For Researchers, Scientists, and Drug Development Professionals

Introduction